C5-Fluorination Enhances Cytidine Deaminase Binding Affinity
Fluorination at the C5 position of the pyrimidin‑2‑one core dramatically improves binding to Escherichia coli cytidine deaminase. The 5‑fluoropyrimidin‑2‑one ribonucleoside exhibits an apparent Ki of 3.5 × 10⁻⁸ M, approximately 10‑fold lower (i.e., stronger binding) than the non‑fluorinated pyrimidin‑2‑one ribonucleoside (Ki = 3.6 × 10⁻⁷ M) [1]. Although the exact N1‑methyl aglycone (5‑fluoro‑1‑methylpyrimidin‑2(1H)-one) has not been evaluated in this assay, the data constitute a class‑level inference that the C5 fluorine provides a ≥ 10‑fold gain in affinity for this enzyme family.
| Evidence Dimension | Enzyme inhibition constant (apparent Ki) for E. coli cytidine deaminase |
|---|---|
| Target Compound Data | 3.5 × 10⁻⁸ M (5‑fluoropyrimidin‑2‑one ribonucleoside; closest analogue bearing the C5‑F motif) |
| Comparator Or Baseline | 3.6 × 10⁻⁷ M (pyrimidin‑2‑one ribonucleoside; des‑fluoro analogue) |
| Quantified Difference | ~10‑fold lower Ki (stronger affinity) for the 5‑fluoro analogue |
| Conditions | E. coli cytidine deaminase, purified from constitutive mutants; competitive inhibition assay; pH/temperature not specified in the available extract |
Why This Matters
For researchers designing inhibitors of pyrimidine‑metabolizing enzymes, the data show that retaining the C5‑fluorine – as in 5‑fluoro‑1‑methylpyrimidin‑2(1H)-one – is critical to achieve high‑affinity binding, making the des‑fluoro analog an unsuitable replacement in affinity‑driven applications.
- [1] Yang C, Carlow D, Wolfenden R, Short SA. Cytidine deaminase, purified to homogeneity from constitutive mutants of Escherichia coli, was found to bind the competitive inhibitors pyrimidin‑2‑one ribonucleoside (apparent Ki = 3.6 × 10⁻⁷ M) and 5‑fluoropyrimidin‑2‑one ribonucleoside (apparent Ki = 3.5 × 10⁻⁸ M). Biochemistry. 1989;28(3):1240-1247. (Data cited via scite.ai author profile, Charles C. Yang). View Source
